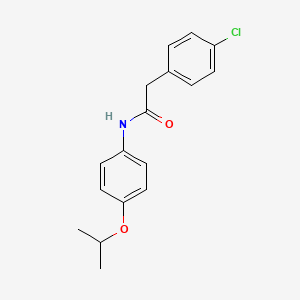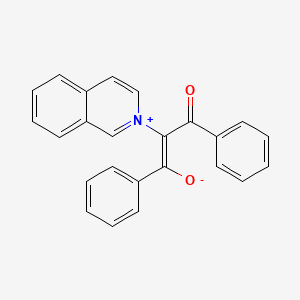![molecular formula C23H18ClN3 B13377152 4-(2-[1,1'-Biphenyl]-4-yl-2-chlorovinyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B13377152.png)
4-(2-[1,1'-Biphenyl]-4-yl-2-chlorovinyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-[1,1’-Biphenyl]-4-yl-2-chlorovinyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile is a complex organic compound that features a biphenyl group, a chlorovinyl group, and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-[1,1’-Biphenyl]-4-yl-2-chlorovinyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-[1,1’-Biphenyl]-4-yl-2-chlorovinyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorovinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while reduction can produce biphenyl alcohols .
Wissenschaftliche Forschungsanwendungen
4-(2-[1,1’-Biphenyl]-4-yl-2-chlorovinyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(2-[1,1’-Biphenyl]-4-yl-2-chlorovinyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
Boscalid: A biphenyl amide used as a fungicide.
4’-Fluoro-1,1’-Biphenyl-4-Carboxylic Acid: A biphenyl derivative with a carboxylic acid group.
Uniqueness
4-(2-[1,1’-Biphenyl]-4-yl-2-chlorovinyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile is unique due to its combination of a biphenyl group, a chlorovinyl group, and a pyridine ring. This structural complexity provides it with distinct chemical and biological properties that are not found in simpler biphenyl derivatives .
Eigenschaften
Molekularformel |
C23H18ClN3 |
|---|---|
Molekulargewicht |
371.9 g/mol |
IUPAC-Name |
4-[(E)-2-chloro-2-(4-phenylphenyl)ethenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C23H18ClN3/c1-15-21(13-25)20(22(14-26)16(2)27-15)12-23(24)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-12,20,27H,1-2H3/b23-12+ |
InChI-Schlüssel |
KGJDMCBMQDGULK-FSJBWODESA-N |
Isomerische SMILES |
CC1=C(C(C(=C(N1)C)C#N)/C=C(\C2=CC=C(C=C2)C3=CC=CC=C3)/Cl)C#N |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C#N)C=C(C2=CC=C(C=C2)C3=CC=CC=C3)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,4-dimethoxyphenyl)-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13377071.png)
![N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine](/img/structure/B13377088.png)
![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B13377097.png)
![11-ethoxy-8-methyl-6-oxo-13-phenyl-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene-12-carbonitrile](/img/structure/B13377099.png)
![4-[(2-Bromo-4-methylphenyl)diazenyl]phenol](/img/structure/B13377104.png)
![2-[(1-Isoquinolinylimino)methyl]phenol](/img/structure/B13377106.png)
![2-{4-[(2-Chloro-3-pyridinyl)carbonyl]-1-piperazinyl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B13377112.png)

![2-(butylthio)-3H-[1,2,4]triazino[6,1-b]quinazoline-4,10-dione](/img/structure/B13377121.png)
![N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B13377127.png)
![3-(3,4-Dimethoxybenzyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13377128.png)

![3-{6-[2-(2-Furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl methyl ether](/img/structure/B13377146.png)
![4-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13377147.png)
